2-keto-L-gluconic acid

Vue d'ensemble

Description

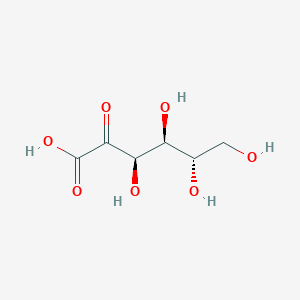

2-Keto-L-gluconic acid is an organic compound that plays a significant role in various biochemical processes. It is a key intermediate in the biosynthesis of vitamin C (ascorbic acid) and is known for its applications in the food, pharmaceutical, and chemical industries. This compound is characterized by its keto group at the second position and its gluconic acid backbone, making it a crucial molecule in metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Keto-L-gluconic acid can be synthesized through several methods, including microbial fermentation and chemical synthesis. One common method involves the oxidation of D-glucose using specific strains of bacteria such as Gluconobacter oxydans. This process typically requires controlled conditions, including optimal pH, temperature, and aeration to maximize yield .

Industrial Production Methods: Industrial production of this compound often employs a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is further oxidized to this compound by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria . This method is favored for its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Keto-L-gluconic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.

Reduction: It can be reduced to form L-gulonic acid.

Esterification: It reacts with alcohols to form esters, such as methyl 2-keto-L-gulonate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Esterification: Catalysts such as potassium 12-phosphotungstate are employed for esterification reactions.

Major Products:

2,5-Diketo-D-gluconic acid: Formed through oxidation.

L-Gulonic acid: Formed through reduction.

Methyl 2-keto-L-gulonate: Formed through esterification with methanol.

Applications De Recherche Scientifique

2-Keto-L-gluconic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as an intermediate in metabolic pathways and is studied for its role in cellular processes.

Medicine: It is a precursor for vitamin C production, which is essential for human health.

Industry: It is used in the production of food additives, pharmaceuticals, and cosmetics

Mécanisme D'action

The mechanism of action of 2-keto-L-gluconic acid involves its role as an intermediate in the biosynthesis of vitamin C. The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to this compound, which is then converted to ascorbic acid by the enzyme L-gulonolactone oxidase . This compound also exhibits anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

2-Keto-D-gluconic acid: Another keto acid with similar properties but different stereochemistry.

L-Gulonic acid: A reduced form of 2-keto-L-gluconic acid.

2,5-Diketo-D-gluconic acid: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of vitamin C and its applications in various industries. Its ability to undergo multiple chemical reactions and serve as a precursor for important compounds highlights its versatility and significance in scientific research and industrial applications .

Activité Biologique

2-Keto-L-gluconic acid (2KGA) is a significant compound in various biological processes, particularly as a precursor in the synthesis of ascorbic acid (vitamin C). This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

2KGA is produced through the oxidation of L-sorbose, primarily by specific microbial strains such as Pseudomonas striata and Gluconobacter oxydans. The fermentation process can yield substantial quantities of 2KGA, with reported yields ranging from 30 g/L to over 87 g/L depending on the microbial culture used and initial substrate concentrations .

Biological Activities

1. Antioxidant Properties

Research indicates that 2KGA exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. In plant studies, treatment with 2KGA has been shown to alleviate lipid peroxidation and reduce cell membrane damage under salt stress conditions. This effect correlates with increased levels of photosynthetic pigments and antioxidant enzymes, suggesting a protective role against environmental stressors .

2. Metabolic Effects

In microbial systems, 2KGA serves as a substrate for various metabolic pathways. It can be converted into L-ascorbic acid through enzymatic reactions involving several key enzymes, such as 2-ketoaldonate reductase. This conversion is vital for maintaining cellular redox balance and supporting metabolic functions .

3. Impact on Plant Growth

Studies have demonstrated that the application of 2KGA enhances biomass in plants like Brassica campestris ssp. chinensis. The compound positively influences the expression of genes related to stress resistance and metabolic pathways, indicating its potential as a growth promoter in agricultural applications .

Case Study 1: Salt Stress Resistance in Plants

In a controlled experiment on Brassica campestris, plants treated with 2KGA exhibited:

- Increased Leaf Biomass : A significant enhancement compared to untreated controls.

- Decreased Malondialdehyde Levels : Indicative of reduced oxidative damage.

- Enhanced Photosynthetic Efficiency : Correlated with higher antioxidant enzyme activity.

This study highlights the utility of 2KGA in improving plant resilience to abiotic stresses .

Case Study 2: Microbial Production Optimization

A study focusing on optimizing the microbial production of 2KGA found that:

- Co-culturing Techniques : Using mixed cultures of Pseudomonas striata and Gluconobacter oxydans improved yields significantly.

- Nutrient Supplementation : Adding reduced glutathione (GSH) increased cell growth and 2KGA production by up to 85% .

These findings underscore the potential for biotechnological applications in producing high-value compounds from renewable resources.

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Alleviates oxidative stress in plants | Potential use in agriculture for stress resilience |

| Microbial Production | Enhanced yields through optimized fermentation processes | Biotechnological applications for industrial production |

| Plant Growth Promotion | Increased biomass and improved metabolic responses | Application in sustainable agriculture |

Propriétés

IUPAC Name |

(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-YVZJFKFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314241 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-55-5 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29123-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.